Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Description
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride (CAS: 79349-67-0) is a cephalosporin-derived intermediate with the molecular formula C₂₂H₂₁ClN₂O₃S and a molecular weight of 428.93 g/mol . Structurally, it features:
- A bicyclo[4.2.0]octene core common to cephalosporins.
- A benzhydryl (diphenylmethyl) ester group at position 2, enhancing lipophilicity and stability during synthesis .
- An amino group at position 7 and a vinyl (ethenyl) substituent at position 3, which influences reactivity and downstream modifications .
- A hydrochloride salt form, improving solubility for pharmaceutical applications .
This compound is primarily used as a key intermediate in synthesizing cephalosporin antibiotics, with applications in medical and agrochemical research. It is supplied as a white powder (95% purity, stabilized with TBC) and stored at room temperature .
Properties
IUPAC Name |
benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S.ClH/c1-2-14-13-28-21-17(23)20(25)24(21)18(14)22(26)27-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h2-12,17,19,21H,1,13,23H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGFRKOQMXVJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bicyclic Core
Method: Cyclization of suitable precursors such as 2-aminothiophenol derivatives with α,β-unsaturated carbonyl compounds or related intermediates.
A primary amine reacts with a cyclic ketone or aldehyde derivative, followed by intramolecular cyclization involving sulfur functionalities to form the azabicyclic ring system.
- Solvent: Ethanol or acetic acid.
- Catalyst: Acidic or basic catalysts (e.g., p-toluenesulfonic acid).
- Temperature: Reflux (~80-120°C).
Summary of the Synthetic Route
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization | Acid catalyst, ethanol | Reflux (~80°C) | Form bicyclic core |
| 2 | Amination | NH3 or primary amines | Room temp, ethanol | Introduce amino group |
| 3 | Vinylation | Phosphonium salt or phosphonate | THF, reflux | Add vinyl group |
| 4 | Esterification | DCC/EDC, benzhydryl alcohol | Room temp, dichloromethane | Attach benzhydryl ester |
| 5 | Salt formation | HCl gas or HCl solution | Room temp, ethanol | Form hydrochloride salt |
Notes and Considerations
- Stereochemistry: The synthesis must control stereochemistry at chiral centers, often requiring chiral auxiliaries or enantioselective catalysts.
- Purification: Recrystallization and chromatography are employed at various stages to ensure purity.
- Safety: Handling of reagents like DCC and HCl gas requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various cephalosporin derivatives.
Biology: The compound is studied for its antibacterial properties and its potential use in combating bacterial infections.
Medicine: It is explored for its therapeutic potential in treating bacterial infections, particularly those caused by resistant strains.
Industry: The compound is used in the production of antibiotics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride involves the inhibition of bacterial cell wall synthesis. The compound targets and binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately results in bacterial cell lysis and death .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Cephalosporin Derivatives
Key Observations:
Position 3 Substituents :
- The ethenyl group in the target compound offers a reactive site for further functionalization, contrasting with chloromethyl (less reactive) or hydroxymethyl (prone to oxidation) groups .
- Cefozopran’s imidazo-pyridazinium group at position 3 enhances activity against resistant bacteria, suggesting that bulkier substituents improve β-lactamase resistance .
Position 7 Modifications: The amino group in the target compound allows for acylation to introduce side chains (e.g., methoxyimino in cefpodoxime), which broaden antibacterial spectra . Methoxy or salicylideneamino groups () improve stability during synthesis but may reduce reactivity .
Ester Groups :
- Benzhydryl esters (target compound) are preferred for carboxyl protection due to their steric bulk and ease of removal .
- 4-Methoxybenzyl esters () offer similar protection but with lower lipophilicity (LogP = 2.47 vs. benzhydryl’s ~3.5 estimated) .
Cost and Industrial Viability
Biological Activity
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydrochloride is a complex compound belonging to the class of cephalosporin antibiotics, which are known for their broad-spectrum antibacterial activity. This compound is particularly notable for its mechanism of action involving the inhibition of bacterial cell wall synthesis, making it effective against various bacterial infections.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H20Cl2N2O3S |
| Molecular Weight | 451.4 g/mol |
| IUPAC Name | benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydrochloride |
| InChI Key | HDYOATPRFNMLSX-UHFFFAOYSA-N |
The mechanism of action involves binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the cross-linking of peptidoglycan chains essential for cell wall integrity. This leads to weakened cell walls and ultimately bacterial lysis.
Antibacterial Efficacy
Research has demonstrated that benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its structural similarity to other cephalosporins, which allows it to evade certain resistance mechanisms.
Case Studies
-
Study on Efficacy Against Resistant Strains
- A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a treatment option for resistant infections.
-
Comparative Analysis with Other Antibiotics
- In a comparative study, benzhydryl 7-amino compounds were tested against cefotaxime and ceftriaxone. The results showed comparable or superior activity against certain resistant bacterial strains, highlighting its potential as a novel therapeutic agent.
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound exhibits potent antibacterial activity, it also presents some cytotoxic effects at higher concentrations. Further studies are needed to establish a comprehensive safety profile before clinical application.
Research Applications
Benzhydryl 7-amino compounds have several applications in scientific research:
- Antibiotic Development : The compound serves as a lead structure in the synthesis of new antibiotics aimed at combating antibiotic resistance.
- Mechanistic Studies : It is used in studies aimed at understanding bacterial resistance mechanisms and developing strategies to overcome them.
- Chemical Synthesis : The compound acts as an intermediate in synthesizing other cephalosporin derivatives.
Future Directions
Research continues to explore modifications to the benzhydryl structure to enhance efficacy and reduce toxicity. Investigations into combination therapies with existing antibiotics are also underway to improve treatment outcomes in resistant infections.
Q & A
Q. What are the key steps and intermediates in the synthesis of this compound?
The synthesis involves multi-step reactions, including cyclization, functional group protection, and coupling. Critical intermediates include:
- Bicyclic core formation : The 5-thia-1-azabicyclo[4.2.0]oct-2-ene scaffold is constructed via cyclization under controlled pH and temperature .
- Amino and carboxylate functionalization : The 7-amino group is introduced using trityl or benzyl groups as protecting agents, while the carboxylate is esterified with benzhydryl groups to enhance solubility .
- Ethenyl group incorporation : Palladium-catalyzed cross-coupling or elimination reactions are employed to introduce the ethenyl moiety . Key reagents include EDC/DCC for amide bond formation and trityl chloride for amine protection .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve stereochemistry and confirm substituent positions (e.g., ethenyl protons at δ 5.2–5.8 ppm and bicyclic carbons at δ 60–70 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C21H22ClN3O4S for the hydrochloride salt) .
- Infrared (IR) Spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities .
Q. How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt improves aqueous solubility due to ionic interactions but requires storage at 2–8°C in anhydrous conditions to prevent hydrolysis. Stability studies recommend pH 4–6 buffers for in vitro assays .
Advanced Research Questions
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Reaction optimization : Lowering temperature during cyclization (e.g., 0–5°C) reduces epimerization of the 7-amino group .
- Protecting group selection : Trityl groups offer superior steric protection for amines compared to benzyl, reducing unintended cross-reactivity .
- Catalyst screening : Palladium(II) acetate with triphenylphosphine enhances ethenyl group coupling efficiency (yield >85%) .
Q. How can structural modifications enhance biological activity?
- Ethenyl substitution : Replacing ethenyl with halogenated alkenes (e.g., chloroethenyl) increases electrophilicity, potentially improving target binding .
- Bicyclic core analogs : Modifying the thia-azabicyclo ring to a 5-thia-1-azabicyclo[4.3.0] system alters conformational flexibility, impacting affinity for bacterial penicillin-binding proteins .
- Hydrochloride counterion replacement : Switching to mesylate salts improves membrane permeability in Gram-negative bacterial models .
Q. How do contradictory bioactivity data arise across assays, and how can they be resolved?
Discrepancies often stem from:
- Assay conditions : Varying pH or ionic strength alters ionization states, affecting MIC values in antimicrobial assays. Standardize buffer systems (e.g., 50 mM phosphate, pH 7.0) .
- Impurity profiles : Residual solvents (e.g., DCM) in synthesized batches may inhibit enzyme activity. Purity verification via HPLC (≥98%) is critical .
- Target specificity : Off-target effects in mammalian cells can mask antibacterial efficacy. Use isogenic bacterial strains with/without target mutations for validation .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with β-lactamase enzymes, highlighting key residues (e.g., Ser70 in TEM-1) for hydrogen bonding with the 8-oxo group .
- QSAR modeling : Hammett constants (σ) for substituents on the benzhydryl group correlate with logP and antibacterial potency .
- MD simulations : Analyze conformational dynamics of the bicyclic core to identify rigid vs. flexible regions affecting target engagement .
Methodological Considerations
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Handle in a fume hood due to potential HCl vapor release during solubilization .
- First aid : For inhalation, move to fresh air; for skin contact, rinse with 0.1 M NaOH to neutralize residual acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
